![molecular formula C18H16ClN3O5S2 B2738206 5-chloro-2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 1005297-58-4](/img/structure/B2738206.png)
5-chloro-2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Description
5-Chloro-2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is an organic compound . It has a molecular formula of C18H16ClN3O5S2, an average mass of 453.920 Da, and a mono-isotopic mass of 453.022003 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H16ClN3O5S2. This indicates that it contains 18 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms .Scientific Research Applications
Herbicide Metabolism and Selectivity
One area of application for sulfonamide derivatives includes their role in herbicide selectivity and metabolism. For instance, the metabolism of chlorsulfuron, a compound structurally related to the one , in cereal crops such as wheat, oats, and barley, underpins its selective herbicidal activity. These crops rapidly metabolize chlorsulfuron into an inactive polar product, demonstrating a biological basis for its selective weed-killing properties without harming the cereal crops (Sweetser, Schow, & Hutchison, 1982).
Structural Elucidation and Docking Studies
Structural and docking studies of sulfonamide derivatives reveal insights into their molecular interactions and potential applications. For example, the crystal structures of two tetrazole derivatives, including sulfonamide groups, have been determined, providing a foundation for understanding their orientation and interactions within the active site of the cyclooxygenase-2 enzyme, suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Photodynamic Therapy Applications
Sulfonamide derivatives have also been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy for cancer treatment. A study on new zinc phthalocyanine compounds substituted with sulfonamide derivative groups highlighted their high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic and Kinetic Investigations
Research into sulfonamide compounds also encompasses synthetic pathways and kinetic investigations, shedding light on their chemical behavior and potential for novel applications. For instance, the synthesis and characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrate the versatility of sulfonamides in organic synthesis and potential applications in various chemical processes (Rublova et al., 2017).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S2/c1-27-16-8-6-13(19)11-17(16)29(25,26)22-14-5-3-4-12(10-14)15-7-9-18(21-20-15)28(2,23)24/h3-11,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAHNXJCJSAAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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